molecular formula C7H4F5NO B13016304 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine

Cat. No.: B13016304
M. Wt: 213.10 g/mol
InChI Key: AXNQAOFJVHIOOM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine (CAS 1804882-49-2) is a specialized fluorinated pyridine compound serving as a versatile building block in chemical synthesis and research and development. The molecular structure incorporates two key features: a difluoromethoxy group and a trifluoromethyl group attached to a pyridine ring, which are known to significantly alter the physicochemical properties of molecules . Compounds containing the trifluoromethylpyridine (TFMP) motif are of immense interest in the discovery of new active ingredients, with over 20 TFMP-containing agrochemicals and multiple pharmaceutical products having received market approval . The biological activity of TFMP derivatives is attributed to the combination of the strong electron-withdrawing nature and lipophilicity imparted by the fluorine atoms, which can influence a molecule's metabolism, bioavailability, and target binding affinity . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

4-(difluoromethoxy)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-13-5(3-4)7(10,11)12/h1-3,6H

InChI Key

AXNQAOFJVHIOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects, applications, and key properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Applications Key Properties
This compound Not explicitly reported C₇H₄F₅NO ~213.1 -CF₃ (position 2), -OCHF₂ (position 4) Agrochemicals, pharmaceuticals (potential PDE4 inhibition) High lipophilicity; enhanced metabolic stability due to fluorine substituents
4-(Trifluoromethyl)-2-pyridone 50650-59-4 C₆H₄F₃NO 163.10 -CF₃ (position 4), -OH (position 2) Photocatalyst intermediates, drug synthesis Melting point: 158°C; forms hydrogen bonds via hydroxyl group
2,3-Difluoro-5-(trifluoromethyl)pyridine Not explicitly reported C₆H₂F₅N 183.08 -CF₃ (position 5), -F (positions 2, 3) Herbicide intermediate (e.g., Haloxyfop derivatives) High reactivity for nucleophilic substitution; reduced mammalian toxicity
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine 1798295-14-3 C₆H₃BrClF₂NO 273.45 -Br (position 5), -Cl (position 2), -OCHF₂ (position 4) Intermediate for functionalized pyridines Halogen substituents enable cross-coupling reactions
Roflumilast 162401-32-3 C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 -OCHF₂ (benzene ring), -Cl (pyridine ring) PDE4 inhibitor (treatment of COPD/asthma) IC₅₀: 0.8 nM (PDE4 inhibition); high selectivity

Key Findings from Comparative Analysis:

Electronic Effects: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCHF₂), influencing the pyridine ring’s electron density and directing reactivity in electrophilic substitution reactions . Compounds with -OCHF₂ exhibit improved metabolic stability compared to non-fluorinated analogs due to resistance to oxidative degradation .

Biological Activity: Pyridines with -CF₃ and -OCHF₂ substituents show promise in targeting enzymes like PDE4 (e.g., roflumilast) or CYP51 (e.g., anti-Trypanosoma cruzi compounds) . The herbicidal activity of 2,3-difluoro-5-(trifluoromethyl)pyridine highlights the role of fluorine substituents in enhancing target binding and reducing off-target toxicity .

Synthetic Challenges: Introducing multiple fluorine-containing groups requires precise control of reaction conditions to avoid side reactions. For example, the synthesis of Haloxyfop derivatives involves regioselective coupling of phenoxypropionic acids with fluoropyridines . Steric hindrance from -CF₃ at position 2 may complicate further functionalization of this compound .

Physicochemical Properties: Fluorinated pyridines generally exhibit lower melting points and higher solubility in organic solvents compared to non-fluorinated analogs . The difluoromethoxy group enhances membrane permeability, a critical factor in drug design .

Biological Activity

4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, specifically a difluoromethoxy group and a trifluoromethyl group, which contribute to its lipophilicity and biological interactions. The following sections detail its biological activity, including antimicrobial properties, anti-cancer effects, and its implications in drug development.

The molecular formula of this compound is C7H4F5N0, characterized by the following structural features:

  • Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group : Influences binding affinity to biological targets.

This unique arrangement of functional groups significantly affects the compound's reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. The presence of fluorine atoms enhances the compound's binding affinity to microbial targets, which may lead to modulation of key biological pathways involved in microbial proliferation.

Anti-Cancer Effects

The compound has also been investigated for its anti-cancer properties . Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The unique electronic properties conferred by the fluorinated groups are believed to play a crucial role in these biological interactions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, this compound was tested against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus16Penicillin32
Escherichia coli32Ciprofloxacin64

Case Study 2: Anti-Cancer Activity

A separate study focused on the anti-cancer activity of this compound against various cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner:

Cancer Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These results indicate promising potential for further development as an anti-cancer therapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses. The enhanced lipophilicity due to fluorination may facilitate better membrane penetration and interaction with intracellular targets .

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